4-((1H-Imidazol-1-yl)methyl)piperidine
Overview
Description
“4-((1H-Imidazol-1-yl)methyl)piperidine” is a heterocyclic building block used in chemical synthesis . It is also known as "4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate" .
Synthesis Analysis
The synthesis of “4-((1H-Imidazol-1-yl)methyl)piperidine” involves a mixture of imidazole, anhydrous potassium carbonate, 4-fluorobenzaldehyde, hexadecyltri-n-butylphosphonium bromide, and dimethylformamide .Scientific Research Applications
Antimalarial Agent Development : Guo Qian-yi (2011) focused on synthesizing a compound with potential as an anti-malarial agent, demonstrating the feasibility and high yield of their synthesis method, which could be applied to derivatives containing a 4-piperazinyl quinoline ring (Guo Qian-yi, 2011).
Cancer Treatment : Y. Teffera et al. (2013) investigated a novel anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment. Their study highlighted the compound's pharmacokinetics, including its enzymatic hydrolysis and systemic clearance, relevant for drug development (Y. Teffera et al., 2013).
Histamine H3 Receptor Antagonists : M. Berlin et al. (2006) identified a series of histamine H3 receptor antagonists based on this chemical template. Their work established structural features crucial for reducing P450 activity, a common issue with 4-substituted imidazoles (M. Berlin et al., 2006).
Parkinson's Disease Research : J. Wright et al. (1999) discovered a compound antagonizing the NR1A/2B subtype of the NMDA receptor. This compound showed potential in treating Parkinson's disease, as evidenced by its effect in a rat model (J. Wright et al., 1999).
Human Histamine H3 Receptor Agonists : M. Ishikawa et al. (2010) synthesized derivatives as candidate agonists for the human histamine type 3 receptor. Their research indicated that the piperidine spacer moiety was crucial for specific binding to this receptor (M. Ishikawa et al., 2010).
Novel Histamine H3 Receptor Antagonists : W. Vaccaro et al. (2006) reported on the discovery of histamine H(3) receptor antagonists, highlighting the efficacy of substituting a substituted aniline amide to the main pharmacophore piperidine (W. Vaccaro et al., 2006).
Antibacterial and Antifungal Activity : N. V. Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending it to benzo analogues, which could be relevant in the context of antibacterial and antifungal applications (N. V. Shevchuk et al., 2012).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h5-6,8-10H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQDEWEJQHOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627397 | |
Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-Imidazol-1-yl)methyl)piperidine | |
CAS RN |
90748-03-1 | |
Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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